

Prohexadione-Calcium: A Comprehensive Toxicological and Ecotoxicological Profile

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Compound of Interest

Compound Name: Prohexadione

Cat. No.: B166674

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the toxicological and ecotoxicological properties of **Prohexadione**-calcium, a plant growth regulator. The information is compiled from various regulatory assessments and scientific studies, presenting a comprehensive overview for researchers and professionals in related fields.

Toxicological Profile

Prohexadione-calcium exhibits a low acute toxicity profile across oral, dermal, and inhalation routes of exposure. It is not considered a skin sensitizer and shows minimal to slight irritation potential for skin and eyes. Repeated dose studies in various animal models have identified the kidney and forestomach as potential target organs at high doses. **Prohexadione**-calcium is not mutagenic, carcinogenic, or neurotoxic, and it does not show evidence of reproductive or developmental toxicity at doses that are not maternally toxic.

Acute Toxicity

Prohexadione-calcium has been extensively tested for its acute toxicity effects. The following table summarizes the key quantitative data from studies on various animal models.

Test	Species	Route	Value	Toxicity Category	Reference
LD50	Rat	Oral	>5000 mg/kg bw	Low	[1] [2] [3] [4]
LD50	Mouse	Oral	>5000 mg/kg bw	Low	[1]
LD50	Rat	Dermal	>2000 mg/kg bw	Low	
LC50	Rat	Inhalation (4h)	>4.21 - >5.7 mg/L	Low	
Skin Irritation	Rabbit	Dermal	Non-irritant to Slight Irritant	-	
Eye Irritation	Rabbit	Ocular	Slight Irritant	-	
Dermal Sensitization	Guinea Pig	Dermal	Not a sensitizer	-	

Repeated Dose Toxicity

Subchronic and chronic toxicity studies have been conducted to evaluate the long-term effects of **Prohexadione**-calcium.

Study Duration	Species	NOAEL	LOAEL	Target Organs/Effects	Reference
4-Week	Rat	301 mg/kg bw/day (males)	-	Decreased hematocrit, hemoglobin, and red blood cell counts in males at higher doses.	
90-Day	Dog	80 mg/kg/day	400 mg/kg/day	Kidney effects (dilated basophilic tubules) and decreased potassium levels.	
1-Year	Dog	20 mg/kg/day	200 mg/kg/day	Histopathological changes in the kidneys.	
28-Day Dermal	Rat	1000 mg/kg/day	-	No adverse dermal or systemic effects observed.	
Chronic	Rat	18.5 mg/kg bw/d	94 mg/kg bw/d	Abnormal haematology, clinical chemistry and thyroid histopathology and decreased	

bodyweight
gain and food
conversion
efficiency.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Prohexadione-calcium has been evaluated for its potential to cause genetic mutations, cancer, and adverse effects on reproduction and development.

- Genotoxicity: **Prohexadione**-calcium was not mutagenic in bacterial or mammalian cell assays.
- Carcinogenicity: In 2-year chronic toxicity/carcinogenicity studies in rats and mice, **Prohexadione**-calcium was negative for carcinogenicity. It is classified as "not likely to be carcinogenic to humans".
- Reproductive and Developmental Toxicity: No reproductive toxicity was noted in a two-generation study in rats. Developmental toxicity studies in rats and rabbits showed no treatment-related developmental effects at doses that were not maternally toxic. Maternal effects, including mortality and abortions, were observed in rabbits at high doses (≥ 200 mg/kg/day).

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that **Prohexadione**-calcium is rapidly absorbed after oral administration, with peak concentrations reached within 30 minutes. Excretion is rapid and primarily occurs via urine at low doses, with fecal excretion becoming more substantial at higher doses. The compound does not accumulate in tissues. The primary component found in excreta and tissues is the free acid of **Prohexadione**-calcium.

Ecotoxicological Profile

Prohexadione-calcium demonstrates a favorable ecotoxicological profile, with low toxicity to a wide range of non-target organisms.

Avian Toxicity

Test	Species	Value	Toxicity Classification	Reference
Acute Oral LD50	Bobwhite Quail	>5250 mg/kg	Practically non-toxic	
Acute Oral LD50	Mallard Duck	>5250 mg/kg	Practically non-toxic	
Dietary LC50	Bobwhite Quail	>2000 ppm	Practically non-toxic	
Dietary LC50	Mallard Duck	>2000 ppm	Practically non-toxic	
Reproductive NOEC	Bobwhite Quail	1000 ppm	-	

Aquatic Toxicity

Test	Species	Duration	Value	Toxicity Classification	Reference
LC50	Rainbow Trout (Oncorhynchus mykiss)	96 h	>92 - 119 mg/L	Practically non-toxic	
LC50	Bluegill Sunfish (Lepomis macrochirus)	96 h	>95.6 mg/L	Practically non-toxic	
LC50	Sheepshead Minnow	96 h	122 ppm	Practically non-toxic	
EC50	Daphnia magna (Water flea)	48 h	>90 - >100 mg/L	Practically non-toxic	
Chronic NOEC	Daphnia magna	-	12.5 ppm	-	
EC50	Selenastrum capricornutum (Green algae)	-	>1.1 mg/L	Low toxicity	
EC50	Navicula pelliculosa (Freshwater diatom)	-	>1.2 mg/L	Low toxicity	
EC50	Anabaena flos-aquae (Blue-green algae)	-	>1.2 mg/L	Low toxicity	
EC50	Lemna gibba (Duckweed)	-	1200 ppb	-	

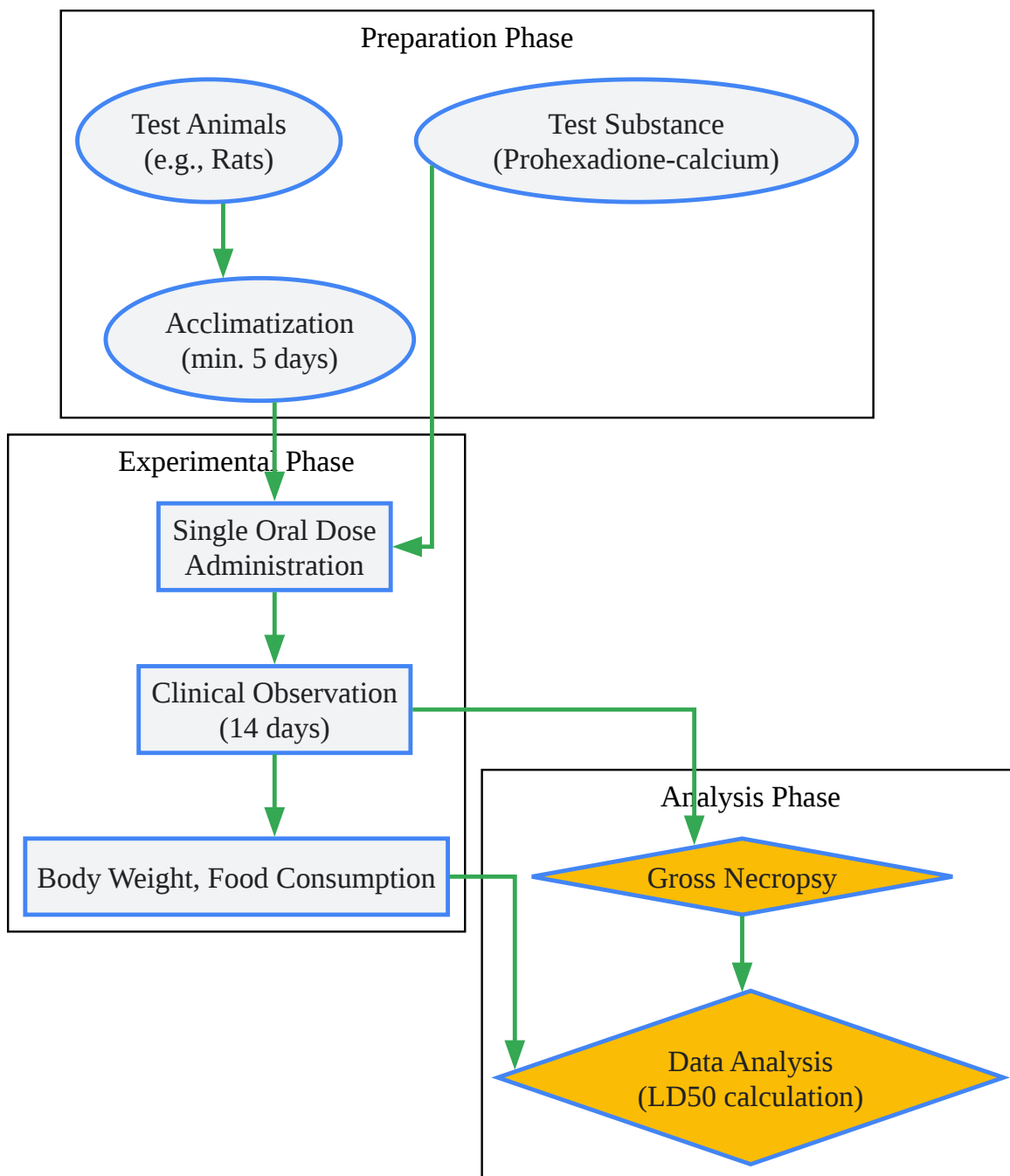
Terrestrial Organism Toxicity

Organism	Test	Value	Toxicity Classification	Reference
Honeybee (<i>Apis mellifera</i>)	Acute Contact LD50	>100 µg/bee	Practically non-toxic	
Earthworm	-	Low toxicity	-	
Beneficial Arthropods	-	Low toxicity	-	

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies are conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

A generalized workflow for an acute oral toxicity study is depicted below.



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Generalized workflow for an acute oral toxicity study.

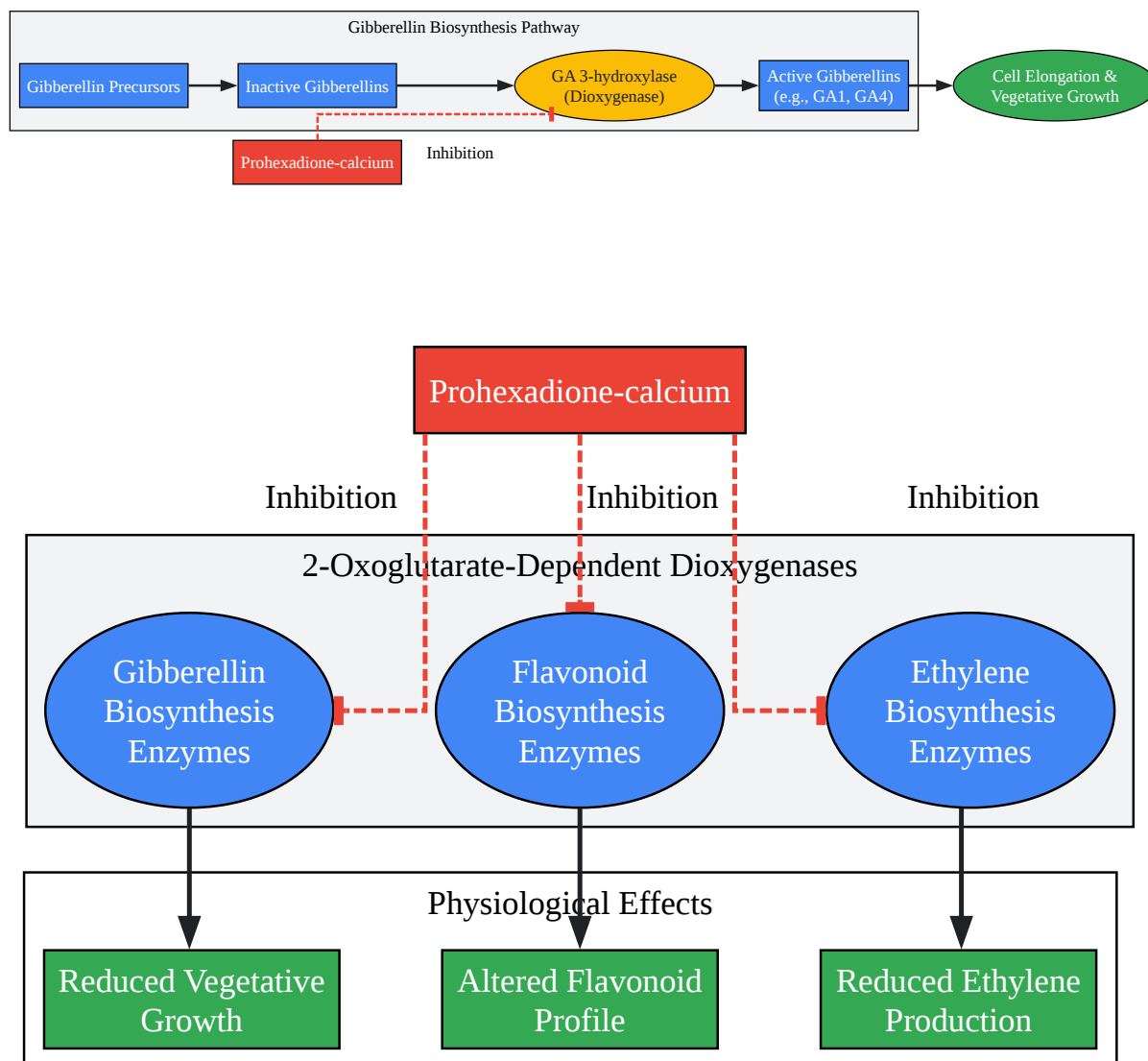
Key elements of these protocols include:

- **Test Organism:** Specific species, strain, age, and weight of the animals or organisms are used.
- **Dosage:** A range of dose levels, including a control group, is administered.
- **Exposure Duration:** The length of exposure is defined (e.g., 96 hours for acute fish toxicity).
- **Endpoints:** Specific effects are measured, such as mortality (LD50/LC50), growth inhibition (EC50), or pathological changes (NOAEL/LOAEL).

Mode of Action and Signaling Pathways

Prohexadione-calcium's primary mode of action as a plant growth regulator is the inhibition of gibberellin biosynthesis. Gibberellins are plant hormones that promote cell elongation. By blocking their synthesis, **Prohexadione**-calcium reduces vegetative growth.

The compound acts as a structural mimic of 2-oxoglutarate, a co-substrate for certain dioxygenases. This leads to the inhibition of enzymes such as GA 3-hydroxylase, a key enzyme in the late stages of gibberellin synthesis.



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